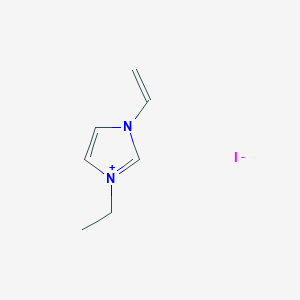

1-Vinyl-3-ethylimidazolium iodide

Description

Contextualization within Imidazolium-Based Ionic Liquids and Poly(ionic liquids) Chemistry

Ionic liquids (ILs) are salts with melting points below 100 °C, often composed of organic cations and various anions. nih.govalfa-chemical.com Imidazolium-based ILs are among the most extensively studied classes due to their high thermal stability, low vapor pressure, and the ability to tune their physicochemical properties through structural modifications. alfa-chemical.comresearchgate.net These characteristics make them attractive as green solvents and functional materials in diverse fields. alfa-chemical.com 1-Vinyl-3-ethylimidazolium iodide is a specific type of imidazolium (B1220033) salt, featuring a 1-vinyl-3-ethylimidazolium cation and an iodide anion.

The polymerization of ionic liquid monomers gives rise to a class of polymers known as poly(ionic liquids) or PILs. researchgate.net These materials uniquely combine the intrinsic properties of ILs, such as ionic conductivity and thermal stability, with the processability and mechanical integrity of polymers. nih.govnih.gov The monomer this compound is a precursor for synthesizing such polymers, where the vinyl group provides the pathway for polymerization. nih.govumich.edu The resulting poly(this compound) is a polyelectrolyte that retains the charged imidazolium units tethered to a polymer backbone, creating a solid-state ionic material with a wide range of potential applications. researchgate.net

Academic Significance of the Vinyl Moiety for Polymerization and Functional Material Development

The academic significance of this compound is fundamentally linked to the reactivity of its vinyl group. hiyka.com This functional group is readily polymerizable, enabling the transformation of a low-molecular-weight ionic liquid into a high-molecular-weight poly(ionic liquid). nih.gov This process allows for the design of materials where the distinct properties of the ionic liquid are locked into a solid or gel-like form. nih.gov

Various polymerization techniques can be employed to synthesize PILs from vinylimidazolium monomers. Homopolymers can be prepared via free-radical polymerization in aqueous solutions. umich.edu For more sophisticated macromolecular engineering, reversible-deactivation radical polymerization (RDRP) techniques, such as cobalt-mediated radical polymerization (CMRP), are utilized. researchgate.net RDRP methods offer excellent control over the polymer's molecular weight, dispersity, and architecture, enabling the synthesis of complex structures like block copolymers. researchgate.net For instance, well-defined diblock copolymers have been successfully synthesized by the sequential polymerization of vinyl acetate and 1-vinyl-3-ethylimidazolium bromide. researchgate.net

The properties of the resulting PILs, such as solubility, thermal stability, and glass transition temperature, can be systematically tuned by altering the alkyl substituent on the imidazolium ring. researchgate.net This "bottom-up" control over the final material's properties is a cornerstone of modern materials science, allowing for the creation of functional polymers tailored for specific applications.

Overview of Key Research Domains

The unique properties of this compound and its corresponding polymer have led to their investigation across several key research domains.

Energy Storage and Conversion: Poly(1-vinyl-3-alkylimidazolium) iodides are extensively researched as quasi-solid-state electrolytes for dye-sensitized solar cells (DSSCs). researchgate.net In these devices, the polymer forms a gel with a liquid electrolyte, and the iodide anion participates in the essential iodide/triiodide redox couple. researchgate.net A gel electrolyte based on poly(1-vinyl-3-propyl-imidazolium) iodide yielded a solar cell with a light-to-electricity conversion efficiency of 3.73%. researchgate.net The redox-active nature of these PILs also makes them candidates for applications in lithium batteries and fuel cells. researchgate.net

Separation Technologies: PILs derived from vinylimidazolium monomers are used to fabricate advanced separation membranes. Composite membranes made by blending poly[3-ethyl-1-vinyl-imidazolium] based PILs with robust polymers like Pebax® have shown enhanced performance in gas separation. nih.gov The high affinity of the imidazolium groups towards carbon dioxide can improve the selective separation of CO₂ from gas mixtures such as H₂/CH₄ and H₂/CO₂. nih.gov Furthermore, membranes created by the UV polymerization of vinylimidazolium ILs have been applied in nanofiltration to separate charged molecules from neutral ones in aqueous solutions. nih.gov

Biomedical Applications: Imidazolium-based ILs and the PILs derived from them have demonstrated significant antimicrobial properties. nih.gov Their mechanism of action is often attributed to the electrostatic interaction of the cationic imidazolium ring with the negatively charged bacterial cell membrane, leading to its disruption. nih.gov The antibacterial efficacy can be modulated by tuning the polymer's molecular weight, charge density, and hydrophobicity, making these materials promising for developing new antimicrobial surfaces and agents. researchgate.net

Catalysis and Synthesis: In its monomeric form, functionalized imidazolium ILs can serve as efficient catalysts and stable reaction media for various organic syntheses, helping to improve reaction rates and yields. hiyka.com

Data Tables

Table 1: Physicochemical Data of Related Vinylimidazolium Compounds This table provides physicochemical data for ionic liquids and polymers related to this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Property | Value |

| 1-Vinyl-3-methylimidazolium iodide | C₆H₉IN₂ | 236.05 | - | - |

| Poly(1-vinyl-3-methyl-imidazolium) iodide | (C₆H₉IN₂)ₙ | Polymer | Glass Transition (Tg) | 21 °C |

| Poly(1-vinyl-3-propyl-imidazolium) iodide | (C₈H₁₃IN₂)ₙ | Polymer | Glass Transition (Tg) | 43 °C |

| Poly(1-vinyl-3-perflurodecyl-imidazolium) iodide | (C₁₅H₉F₂₁IN₂)ₙ | Polymer | Melting Temperature (Tm) | 153 °C |

Data sourced from references researchgate.netalfa-chemistry.com.

Table 2: Summary of Research Findings for Poly(this compound) and Related PILs This table summarizes key research applications and findings for polymers derived from 1-vinyl-3-alkylimidazolium salts.

| Research Domain | Specific Material System | Key Finding |

| Dye-Sensitized Solar Cells | Polymer gel electrolyte using poly(1-vinyl-3-propyl-imidazolium) iodide in an acetonitrile (B52724) electrolyte. | Achieved a maximum light-to-electricity conversion efficiency of 3.73% in a 1 cm² solar cell. researchgate.net |

| Gas Separation | Composite membrane of Pebax® 1657 and poly[3-ethyl-1-vinyl-imidazolium] diethyl phosphate (B84403) (40 wt.%). | Improved permeability and selectivity by over 50% for H₂/CH₄ and H₂/CO₂ separation. nih.gov |

| Nanofiltration | UV-Polymerized vinylalkylimidazolium bromide membranes. | Demonstrated high retention (up to 95%) of charged sugars (calcium gluconate) while allowing neutral sugars (glucose) to pass. nih.gov |

| Antimicrobial Materials | Poly(1-alkyl-3-vinylimidazolium bromide) fibers. | Showed potent antimicrobial properties, with efficacy linked to the ability to destabilize and disintegrate the phospholipid bilayer in bacterial membranes. nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H11IN2 |

|---|---|

Molecular Weight |

250.08 g/mol |

IUPAC Name |

1-ethenyl-3-ethylimidazol-3-ium;iodide |

InChI |

InChI=1S/C7H11N2.HI/c1-3-8-5-6-9(4-2)7-8;/h3,5-7H,1,4H2,2H3;1H/q+1;/p-1 |

InChI Key |

UOARFFHPYSKBNB-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+]1=CN(C=C1)C=C.[I-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Vinyl 3 Ethylimidazolium Iodide Monomer

Quaternization Reactions for Imidazolium (B1220033) Salt Formation

The most common and straightforward method for synthesizing 1-vinyl-3-ethylimidazolium iodide is through the quaternization of 1-vinylimidazole (B27976). This type of reaction, a class of alkylation, involves the direct reaction of the nucleophilic nitrogen atom of the imidazole (B134444) ring with an ethylating agent, in this case, ethyl iodide.

The reaction results in the formation of the 1-vinyl-3-ethylimidazolium cation and the iodide anion, which associate to form the ionic salt. This method is widely employed due to its high efficiency and the commercial availability of the starting materials. A homologous series of 3-n-alkyl-1-vinylimidazolium iodides can be readily prepared by reacting 1-vinylimidazole with various n-alkyl iodides. umich.edu The quaternization specifically occurs at the 3-position of the 1-vinylimidazole molecule. umich.edu

Detailed studies have demonstrated that the reaction between 1-vinylimidazole and ethyl iodide can achieve a high yield, with reports indicating a yield of up to 96.0%. This high conversion rate makes it an attractive method for both laboratory-scale synthesis and potential industrial production.

Reaction Scheme for the Quaternization of 1-Vinylimidazole

| Reactant 1 | Reactant 2 | Product | Reported Yield |

| 1-Vinylimidazole | Ethyl iodide | This compound | 96.0% |

Halide-Free Synthesis Approaches and their Advantages in Precursor Purity

While quaternization with alkyl halides is effective, the presence of residual halide ions in the final product can be detrimental for certain sensitive applications, such as in electrochemical devices or polymerization catalysis. Halide impurities can be corrosive and can negatively impact the performance and stability of materials. This has led to the exploration of halide-free synthesis routes for ionic liquids.

A prominent halide-free approach involves the reaction of 1-alkylimidazoles with dialkyl sulfates, such as dimethyl sulfate (B86663) or diethyl sulfate. rsc.org This method yields 1,3-dialkylimidazolium alkyl sulfate salts and is inherently "chloride-free," offering a cleaner product. rsc.org These salts are stable, water-soluble, and can serve as versatile precursors for other ionic liquids through metathesis reactions. rsc.org For the synthesis of a 1-vinyl-3-ethylimidazolium salt, a similar pathway could be envisioned, reacting 1-vinylimidazole with diethyl sulfate to produce 1-vinyl-3-ethylimidazolium ethylsulfate.

Another advanced halide-free strategy involves a two-step process that first forms an alkyl bistriflimide, followed by quaternization with an amine nucleophile. acs.org This method results in hydrophobic ionic liquids with high purity and no byproduct formation. acs.org

The primary advantages of these halide-free approaches are:

Enhanced Purity: The absence of halide ions in the reaction pathway eliminates the risk of contamination in the final product. This is crucial for applications where halide sensitivity is a concern.

Reduced Corrosion: Halide ions are known to be corrosive to many metals, and their exclusion from the synthetic process can lead to products that are more compatible with a wider range of materials.

Improved Performance in Specific Applications: In fields such as electrochemistry and catalysis, the presence of halide impurities can interfere with reactions and degrade performance. Halide-free ionic liquids often exhibit superior performance in these contexts.

While a direct, documented halide-free synthesis of this compound is not prominently described—as the iodide anion is itself a halide—these methods are crucial for preparing high-purity 1-vinyl-3-ethylimidazolium salts with other anions. The iodide-containing product can then be obtained via a subsequent anion exchange reaction, although this step would reintroduce a halide. researchgate.netresearchgate.net This approach, however, allows for greater control over the final product's purity by starting with a halide-free precursor.

Polymerization Strategies and Polymer Architectures of 1 Vinyl 3 Ethylimidazolium Iodide

Homopolymerization Approaches

The synthesis of polymers from 1-vinyl-3-ethylimidazolium iodide involves various homopolymerization strategies. These methods range from conventional free-radical processes to more advanced controlled/living radical polymerization techniques, which allow for precise control over the polymer's molecular architecture.

Free Radical Polymerization in Aqueous and Organic Media

Conventional free radical polymerization is a common method for synthesizing poly(this compound). This approach typically involves the use of a free radical initiator to start the polymerization of the monomer. The polymerization can be carried out in different solvent systems, with the choice of solvent significantly influencing the polymer's properties and solubility. umich.edu

In aqueous solutions, the homopolymerization of vinylimidazolium iodide monomers can be readily initiated by free radical initiators. umich.edu The resulting poly(this compound) and its analogs with short alkyl chains, such as methyl substituents, exhibit the behavior of normal polyions and are typically soluble in highly polar solvents like water and methanol (B129727). umich.eduresearchgate.net As the length of the alkyl substituent on the imidazolium (B1220033) ring increases (e.g., to dodecyl or hexadecyl), the resulting polymers become more hydrophobic and can form polysoaps in aqueous solutions, indicating micellarization of the macromolecules. umich.edu

The choice of solvent also dictates the solubility of the resulting polymer. A series of poly(1-vinyl-3-alkylimidazolium) iodide polymers demonstrated varied solubility based on the alkyl substituent. For instance, the polymer with a methyl group was soluble in water and methanol, while the propyl-substituted version was soluble in solvents of intermediate polarity like acetonitrile (B52724), chloroform, and THF. researchgate.net A fluorinated derivative was only soluble in DMF. researchgate.net

| Alkyl Substituent | Polymer | Soluble In |

| Methyl | Poly(1-vinyl-3-methylimidazolium iodide) | Water, Methanol |

| Propyl | Poly(1-vinyl-3-propylimidazolium iodide) | Acetonitrile, Chloroform, THF |

| Perfluorodecyl | Poly(1-vinyl-3-perfluorodecylimidazolium iodide) | DMF |

Table based on findings from reference researchgate.net.

Controlled/Living Radical Polymerization Techniques for Molecular Weight and Dispersity Control

Controlled/living radical polymerization (CRP) techniques have emerged as powerful tools for synthesizing polymers with well-defined architectures, including controlled molecular weights and low dispersity (Mw/Mn). sigmaaldrich.com These methods are particularly valuable for creating complex polymer structures like block copolymers. researchgate.netresearchgate.net For vinylimidazolium-based ionic liquid monomers, several CRP techniques have been explored. researchgate.net

Cobalt-mediated radical polymerization (CMRP) has been successfully applied to the polymerization of 1-vinyl-3-ethylimidazolium bromide (VEtImBr), a closely related monomer. researchgate.netresearchgate.net This technique offers excellent control over molecular weights and results in polymers with very low dispersity values (Mw/Mn ≈ 1.05–1.06). researchgate.net

The polymerization is typically performed at moderate temperatures (e.g., 30 °C) using a cobalt(II) acetylacetonate (B107027) [Co(acac)₂] complex as the mediating agent. researchgate.netmdpi.com The choice of solvent plays a critical role in the polymerization kinetics. For instance, the polymerization of VEtImBr is significantly faster in dimethylformamide (DMF) than in methanol (MeOH). In DMF, approximately 80% monomer conversion can be reached in just 30 minutes, compared to 10 hours in methanol. researchgate.net However, the faster rate in DMF can sometimes lead to side reactions, such as the irreversible coupling of growing chains, resulting in a high molecular weight shoulder in the size exclusion chromatography (SEC) traces. researchgate.net In contrast, polymerization in methanol yields polymers with a linear increase of experimental molecular weight with monomer conversion and excellent control. researchgate.net

CMRP has also been used to synthesize well-defined diblock copolymers, such as poly(vinyl acetate)-b-poly(1-vinyl-3-ethylimidazolium bromide) (PVAc-b-PVEtImBr), by using a PVAc-Co(acac)₂ macroinitiator. researchgate.net

| Parameter | Condition 1 | Condition 2 |

| Monomer | 1-Vinyl-3-ethylimidazolium bromide (VEtImBr) | 1-Vinyl-3-ethylimidazolium bromide (VEtImBr) |

| Solvent | Methanol (MeOH) | Dimethylformamide (DMF) |

| Temperature | 30 °C | 30 °C |

| Polymerization Time for ~80% Conversion | 10 hours | 30 minutes |

| Dispersity (Mw/Mn) | 1.05–1.06 | Higher, with high molecular weight shoulder |

| Control | Excellent | Less controlled due to side reactions |

Table based on findings from reference researchgate.net.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another versatile CRP method applicable to vinyl monomers. sigmaaldrich.commdpi.com While direct RAFT polymerization of this compound is challenging, studies on the polymerization of its precursor, 1-vinylimidazole (B27976) (1VIM), provide significant insights. The controlled radical polymerization of vinyl imidazoles has been historically difficult. rsc.org

A breakthrough was achieved by using acetic acid as a specific solvent for the RAFT polymerization of 1VIM. Acetic acid protonates the monomer, which helps to stabilize the propagating radicals during polymerization. This approach allows for the synthesis of well-controlled poly(1-vinylimidazole) with low dispersity (as low as 1.05). rsc.org The living character of this process was confirmed by successful chain extension experiments to form block copolymers. rsc.org This methodology provides a pathway for producing well-defined poly(this compound) through the subsequent quaternization of the well-controlled poly(1-vinylimidazole) precursor.

Atom Transfer Radical Polymerization (ATRP) is a widely used CRP technique known for its versatility in polymerizing a broad range of vinyl monomers with good control over the final polymer structure. sigmaaldrich.comchemrestech.comchemrestech.com It is recognized as a suitable method for preparing homopolymers and block copolymers from ionic liquid monomers. researchgate.net

The general mechanism of ATRP involves a transition metal complex, typically copper-based, that reversibly activates and deactivates the growing polymer chains through an atom transfer process. chemrestech.comcmu.edu This reversible deactivation minimizes termination reactions, allowing for a linear increase in molecular weight with monomer conversion and producing polymers with narrow molecular weight distributions. sigmaaldrich.comcmu.edu For the polymerization of this compound, an ATRP system would typically consist of the monomer, a suitable initiator (e.g., an alkyl halide), and a catalyst system such as copper(I) bromide (CuBr) complexed with a ligand like 2,2'-bipyridine. chemrestech.comcmu.edu The ability to synthesize well-defined polymers via ATRP opens possibilities for creating advanced materials with tailored properties. google.com

Sonochemical Solventless Polymerization

An alternative, environmentally friendly approach to polymerization is the use of sonochemical methods. A poly(ionic liquid), specifically poly(1-hexyl-3-vinyl imidazolium bromide), has been synthesized through a sonochemical solventless reaction, which was then followed by free radical polymerization. researchgate.net This method avoids the use of potentially hazardous solvents and can be an efficient way to produce polymeric ionic liquids. The application of ultrasound energy can initiate and promote polymerization reactions, offering a unique pathway for the synthesis of poly(this compound) without the need for traditional solvents or high temperatures.

Copolymerization Design and Synthesis

The ability of this compound to copolymerize with a range of functional comonomers allows for the synthesis of polymers with tailored characteristics. This section delves into various copolymerization strategies, from random and block copolymerizations to the formation of cross-linked networks.

Random Copolymerization with Functional Comonomers (e.g., Acrylamide (B121943), N-Vinylpyrrolidone, Hydroxyethyl Methacrylate)

Random copolymers of this compound have been synthesized with various comonomers to create materials with a blend of properties. For instance, copolymerization with N-vinylpyrrolidone results in copolymers that can be used as additives in detergents to prevent color transfer during washing. google.com The radical copolymerization of acrylamide with vinylimidazolium salts has also been explored, leading to the formation of functional copolymers. derpharmachemica.comresearchgate.net

The reactivity ratios of the monomers in these copolymerizations are crucial in determining the final polymer composition and properties. For example, in the copolymerization of acrylamide and sodium p-styrene sulfonate in an ionic liquid medium, the reactivity ratios were found to be influenced by the solvent, affecting the monomer distribution in the copolymer chain. mdpi.com

| Comonomer | Polymerization Method | Key Findings |

| N-Vinylpyrrolidone | Radically initiated copolymerization | Creates copolymers that inhibit color transfer in detergents. google.com |

| Acrylamide | Radical copolymerization | Produces functional copolymers with potential applications in various fields. derpharmachemica.comresearchgate.net |

| Sodium p-styrene sulfonate | Copolymerization in ionic liquid | The reaction medium influences monomer reactivity ratios and distribution. mdpi.com |

Block Copolymer Architectures and Self-Assembly

Block copolymers containing poly(this compound) segments exhibit fascinating self-assembly behavior, leading to the formation of structured nanomaterials. These architectures are often achieved through controlled/living radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP). researchgate.net

For example, diblock copolymers of poly(vinyl acetate) and poly(1-vinyl-3-ethylimidazolium bromide) have been synthesized using cobalt-mediated radical polymerization (CMRP). researchgate.net These block copolymers can self-assemble in selective solvents, forming micelles and other nanostructures. The self-assembly of amphiphilic block copolymers, such as those containing poly(N-vinyl pyrrolidone) and polymethacrylate (B1205211) blocks, has been shown to form micelles that can encapsulate hydrophobic drugs. mdpi.com

The synthesis of block copolymers can also be achieved through mechanistic transformations, combining different polymerization techniques. nih.gov This approach allows for the creation of block copolymers from monomers that are not polymerizable by a single method. nih.gov The resulting block copolymers can exhibit microphase separation, leading to ordered domains with distinct properties. osti.govmdpi.com

| Polymerization Technique | Block Copolymer System | Resulting Architecture/Behavior |

| Cobalt-Mediated Radical Polymerization (CMRP) | Poly(vinyl acetate)-b-Poly(1-vinyl-3-ethylimidazolium bromide) | Well-defined diblock and triblock copolymers. researchgate.net |

| Reversible Addition-Fragmentation chain Transfer (RAFT) | Poly(N-vinyl pyrrolidone)-b-Polymethacrylates | Self-assembles into micelles capable of drug encapsulation. mdpi.com |

| Mechanistic Transformation (RCMP to PROAD) | Poly(methyl methacrylate)-b-Poly(isobutyl vinyl ether) | Well-defined block copolymers from structurally different monomers. nih.gov |

| Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) | SiO2-g-Poly(methyl methacrylate)-b-Poly(ionic liquid) | Bimodal chain architecture and phase-separated morphology. osti.gov |

Cross-linked Polymer Network Formation (e.g., In-situ Cross-linking)

Cross-linked networks of poly(this compound) can be formed to create robust hydrogels and membranes. Dicationic cross-linking agents, prepared through quaternization reactions, can be used to form these networks during polymerization. umich.edu The incorporation of cross-linkers, such as those derived from bis-vinylimidazolium salts, allows for the creation of materials with controlled swelling behavior and enhanced mechanical properties. researchgate.net

In-situ cross-linking can be achieved by reacting the polymer chains with a cross-linking agent after polymerization. For instance, amphiphilic conetworks of poly(1-vinylimidazole)-l-poly(tetrahydrofuran) can be alkylated to form nanoconfined poly(ionic liquid) conetworks with distinct nanophases. mdpi.com These cross-linked materials have potential applications in areas such as separation membranes and catalysis. mdpi.com

Polymer Analogous Reactions and Post-Polymerization Modification

Post-polymerization modification offers a versatile route to functionalize polymers and tune their properties. This is particularly relevant for creating poly(ionic liquid)s with specific characteristics.

Quaternization of Poly(vinylimidazole) Backbone

A common method for synthesizing poly(this compound) is through the quaternization of a pre-existing poly(1-vinylimidazole) (PVI) backbone. wikipedia.org This polymer analogous reaction involves reacting PVI with an alkylating agent, such as ethyl iodide, to introduce the imidazolium salt functionality. umich.edu The degree of quaternization can be controlled to fine-tune the properties of the resulting poly(ionic liquid). polymersource.ca This method allows for the synthesis of a homologous series of poly(3-n-alkyl-1-vinylimidazolium iodide)s with varying alkyl chain lengths. umich.edu

| Precursor Polymer | Quaternizing Agent | Resulting Polymer |

| Poly(1-vinylimidazole) | Ethyl iodide | Poly(this compound) |

| Poly(1-vinylimidazole) | Methyl iodide | Poly(3-methyl-1-vinylimidazolium iodide) mdpi.comcd-bioparticles.net |

| Poly(1-vinylimidazole) | n-Alkyl iodides | Poly(3-n-alkyl-1-vinylimidazolium iodide)s umich.eduwikipedia.org |

Anion Exchange Reactions for Tuning Poly(ionic liquid) Properties

The properties of poly(this compound) can be further modified through anion exchange reactions. The iodide anion can be replaced with other anions, such as bis(trifluoromethanesulfonyl)imide (Tf2N⁻), to alter the polymer's solubility, thermal stability, and electrochemical properties. researchgate.netnih.gov This anion metathesis is a straightforward method to create a diverse range of poly(ionic liquid)s with task-specific properties. researchgate.net For example, exchanging the iodide for other anions can significantly impact the ionic conductivity of the resulting polymer electrolyte. researchgate.net This tunability is crucial for applications in electrochemical devices like batteries and fuel cells. researchgate.netnih.gov

| Original Anion | Exchanged Anion | Impact on Properties |

| Iodide (I⁻) | Bis(trifluoromethanesulfonyl)imide (Tf₂N⁻) | Alters solubility, thermal stability, and electrochemical characteristics. researchgate.netnih.gov |

| Iodide (I⁻) | Hydroxide (B78521) (OH⁻) | Creates anion exchange membranes for alkaline fuel cells. nih.gov |

| Bromide (Br⁻) | Diethyl phosphate (B84403) (DEP⁻) | Affects gas separation performance in composite membranes. nih.gov |

Characterization Techniques for Structural Elucidation and Material Performance Assessment

Spectroscopic Characterization

Spectroscopic methods are fundamental in confirming the chemical structure of the 1-vinyl-3-ethylimidazolium iodide monomer and tracking its transformation upon polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of imidazolium-based ionic liquids and their polymers. Both ¹H and ¹³C NMR provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the imidazolium (B1220033) ring, the vinyl group, and the ethyl group. Based on data for similar compounds like 1-ethyl-3-methylimidazolium (B1214524) and 1,3-diethylimidazolium iodide, the proton on the C2 carbon of the imidazolium ring (between the two nitrogen atoms) is the most deshielded, appearing as a singlet at a high chemical shift, potentially above 9.5 ppm. sapub.orgrsc.org The two other ring protons typically appear as doublets or a multiplet between 7.0 and 8.0 ppm. sapub.orgrsc.org The vinyl group protons would present a characteristic set of signals, typically a doublet of doublets for the proton on the carbon adjacent to the nitrogen and two doublets of doublets for the terminal CH₂ protons. The ethyl group protons would manifest as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group. sapub.org Upon polymerization, the characteristic signals of the vinyl group protons disappear, and the signals of the polymer backbone appear, often as broadened peaks. researchgate.net

¹³C NMR: In the ¹³C NMR spectrum, the carbon atoms of the imidazolium ring typically resonate in the range of 120-140 ppm, with the C2 carbon showing a distinct peak at the higher end of this range (around 135 ppm). sapub.orgsapub.org The carbons of the ethyl group would appear at lower chemical shifts, with the -CH₂ carbon around 45 ppm and the -CH₃ carbon around 15 ppm. sapub.org The vinyl group carbons would also have characteristic shifts. Following polymerization, the signals corresponding to the vinyl carbons vanish, and new signals for the saturated polymer backbone emerge.

A representative data table for similar imidazolium salts is provided below for reference.

| Compound | Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| 1-Ethyl-3-methylimidazolium Iodide | Imidazolium C2-H | 10.05 (s, 1H) | 135.4 |

| Imidazolium C4,5-H | 7.53 (dd, 2H) | 123.2, 121.9 | |

| N-CH₂- | 4.47 (q, 2H) | 44.7 | |

| N-CH₃ | 4.12 (s, 3H) | 36.8 | |

| -CH₃ (ethyl) | 1.63 (t, 3H) | 15.2 | |

| 1,3-Diethylimidazolium Iodide | Imidazolium C2-H | 9.89 (s, 1H) | 134.7 |

| Imidazolium C4,5-H | 7.86 (dd, 2H) | 122.0 | |

| N-CH₂- | 4.53 (q, 4H) | 44.8 | |

| -CH₃ (ethyl) | 1.65 (t, 6H) | 15.4 | |

| Data sourced from similar compounds analyzed in CDCl₃. sapub.org |

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

FT-IR spectroscopy is employed to identify functional groups and confirm the polymerization of the vinyl monomer. The spectrum of this compound exhibits characteristic absorption bands for the imidazolium ring and the vinyl and ethyl substituents. The C-H stretching vibrations of the imidazolium ring are typically observed around 3100-3200 cm⁻¹. researchgate.net The polymerization process can be monitored by the disappearance of peaks characteristic of the C=C vinyl group, such as the stretching vibration which typically appears around 1630 cm⁻¹. redalyc.org

FT-IR analysis of the resulting poly(this compound) confirms the successful polymerization through the loss of the monomer's vinyl group IR modes. researchgate.net The spectra of the polymer will be dominated by the vibrational bands of the imidazolium cation and the polymer backbone. researchgate.net The strong absorption band around 580 cm⁻¹ can be attributed to the Fe-O bond if magnetite nanoparticles are incorporated, but in the pure polymer, the fingerprint region (below 1500 cm⁻¹) provides a unique pattern for identification. lew.ro The imidazolium ring stretching vibrations are typically found near 1570 cm⁻¹. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| Imidazolium Ring C-H Stretch | 3100 - 3200 | Characteristic of the aromatic ring protons. researchgate.netresearchgate.net |

| Alkyl C-H Stretch | 2800 - 3000 | Corresponds to the ethyl group protons. |

| Vinyl C=C Stretch | ~1630 | Presence indicates the monomer; disappearance confirms polymerization. redalyc.org |

| Imidazolium Ring C=C, C=N Stretch | 1560 - 1580 | Key indicator of the imidazolium ring structure. researchgate.netmdpi.com |

| C-H Bending | 1170 - 1180 | Bending vibrations of the ring and alkyl groups. mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. Imidazolium-based ionic liquids typically exhibit an absorption maximum in the UV region. Studies on similar compounds, such as 1-butyl-3-methylimidazolium salts, show a characteristic absorption peak around 235 nm, which is attributed to the π-π* transitions of the imidazolium ring. researchgate.net

For this compound, the presence of the iodide anion introduces the possibility of forming polyiodide species (I₃⁻ and I₅⁻), especially in the presence of excess iodine or upon certain treatments. These polyiodide ions have distinct absorption bands in the UV-Vis spectrum. The triiodide ion (I₃⁻) typically shows strong absorption peaks around 290 nm and 360 nm. nih.govzendy.io The formation of these species can significantly alter the UV-Vis spectrum of the material. In the context of poly(vinyl alcohol)-iodine complexes, which serve as a useful analogue, absorption bands at 290 nm and 360 nm are characteristic of the iodine complex formation. nih.govzendy.io

Raman Spectroscopy for Molecular Interactions

Raman spectroscopy is a powerful technique for studying molecular vibrations and is particularly effective for identifying polyiodide species. It is complementary to FT-IR spectroscopy, with different selection rules. nih.govelsevierpure.com In the Raman spectra of imidazolium-based ionic liquids, the C-H stretching region around 3000 cm⁻¹ is often dominant. researchgate.netnih.gov

For iodide-containing systems, Raman spectroscopy is the most effective method for the identification of polyiodides. researchgate.net The symmetric stretch of the triiodide ion (I₃⁻) gives a strong Raman signal at approximately 110 cm⁻¹, while the pentaiodide ion (I₅⁻) shows a characteristic band around 170 cm⁻¹. researchgate.net The presence and relative intensities of these bands can be used to quantify the different polyiodide species present in the material, which is crucial for applications such as electrolytes in dye-sensitized solar cells where these species play a role in charge transport. researchgate.netresearchgate.net The interaction between the iodide/polyiodide anions and the imidazolium cation can also be probed by observing shifts in the vibrational modes of the cation. researchgate.net

| Species | Raman Shift (cm⁻¹) |

| Triiodide (I₃⁻) | ~110 |

| Pentaiodide (I₅⁻) | ~170 |

| Data sourced from Raman studies on imidazolium iodide with added iodine. researchgate.net |

Thermal Characterization of Poly(ionic liquids)

The thermal properties of poly(ionic liquids), or PILs, are critical for determining their operational temperature range and processing conditions.

Differential Scanning Calorimetry (DSC) for Glass Transition and Crystalline Behavior

Differential Scanning Calorimetry (DSC) is a key technique used to determine the thermal transitions of polymers, including the glass transition temperature (T₉) and melting temperature (Tₘ). The T₉ is a critical parameter for amorphous or semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.

For poly(1-vinyl-3-alkylimidazolium) salts, the T₉ is highly dependent on the nature of both the alkyl substituent and the counter-anion. researchgate.netnih.gov Research on poly(3-ethyl-1-vinylimidazolium) (PEVIm⁺) salts showed that the T₉ decreases as the size of the anion increases, which is attributed to a plasticizing effect and changes in ion-pair interactions. nih.gov For instance, the T₉ for PEVIm⁺ with a bromide (Br⁻) anion is 217 °C, while for the much larger bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion, the T₉ is 56 °C. nih.gov Given that the iodide (I⁻) anion is larger than bromide, the T₉ of poly(this compound) is expected to be lower than 217 °C. A study on the closely related poly(1-vinyl-3-propyl-imidazolium) iodide reported a T₉ of 43 °C, indicating that the polymer is amorphous. researchgate.net This suggests that poly(this compound) is also likely to be an amorphous polymer with a glass transition in a similar range, though the slightly shorter ethyl group might lead to a marginally higher T₉ compared to the propyl-substituted analogue.

| Polymer | Counter-ion | Glass Transition Temperature (T₉) | Crystalline Behavior |

| Poly(3-ethyl-1-vinylimidazolium) | Br⁻ | 217 °C | Amorphous |

| Poly(3-ethyl-1-vinylimidazolium) | BF₄⁻ | 181 °C | Amorphous |

| Poly(3-ethyl-1-vinylimidazolium) | TFSI⁻ | 56 °C | Amorphous |

| Poly(1-vinyl-3-propyl-imidazolium) | I⁻ | 43 °C | Amorphous |

| Data sourced from literature on analogous poly(ionic liquids). researchgate.netnih.gov |

Electrochemical Characterization for Ion Transport and Stability

The electrochemical properties of this compound, particularly its ionic conductivity and electrochemical stability window, are paramount for its use in devices such as dye-sensitized solar cells and batteries.

Ionic conductivity is a measure of a material's ability to conduct ions, a fundamental property for any electrolyte. This is typically measured using Electrochemical Impedance Spectroscopy (EIS), a technique that applies a small AC voltage and measures the resulting current to determine the impedance of the system. youtube.com From the Nyquist plot generated by EIS, the bulk or series resistance (Rs) of the electrolyte can be determined, which is then used to calculate the ionic conductivity (σ) using the formula σ = L / (Rs * A), where L is the thickness of the electrolyte and A is the electrode area. youtube.com

For polymer electrolytes incorporating poly(1-vinyl-3-alkylimidazolium) iodide, ionic conductivities at room temperature have been reported in the range of 10⁻³ to 10⁻⁷ S/cm, with the value being highly dependent on the content of the ionic liquid. researchgate.net In the context of 1-vinyl-3-alkylimidazolium bromide ([VAIM]Br), a related compound, the conductivity's dependence on temperature follows the Arrhenius equation. researchgate.net Furthermore, the conductivity of [VAIM]Br solutions increases significantly with concentration when dissolved in solvents like water, methanol (B129727), or ethanol. researchgate.net

Table 2: Ionic Conductivity of Related Imidazolium-Based Electrolytes

| Electrolyte System | Ionic Conductivity (S/cm) | Temperature |

| Polymer electrolytes with poly(1-vinyl-3-alkylimidazolium) iodide | 10⁻³ to 10⁻⁷ | Room Temperature |

| Electrolyte with RTIL/Si/H₃PO₄ (0.3/1/1 molar ratio) | 1.2 x 10⁻³ | Room Temperature |

This table summarizes reported ionic conductivity values for electrolytes containing polymers of this compound and similar systems.

The electrochemical stability window (ESW) defines the voltage range within which an electrolyte remains stable without undergoing oxidation or reduction. It is a critical parameter for high-voltage electrochemical applications. nih.gov The ESW is typically determined using cyclic voltammetry (CV), where the potential is swept and the resulting current is measured. The limits of the window are identified by the onset of the anodic (oxidation) and cathodic (reduction) currents. nih.gov

For imidazolium-based ionic liquids, the ESW is generally limited by the oxidation potential of the anion and the reduction potential of the imidazolium cation. jcesr.org The structure of the cation and anion significantly influences the width of this window. nih.gov

Studies on 1-vinyl-3-alkylimidazolium bromide have shown an electrochemical window ranging from 1.6 V to 2.5 V. researchgate.net It was also observed that the electrochemical stability tends to decrease as the length of the alkyl side chain on the imidazolium cation increases. researchgate.net While specific data for this compound is limited, these findings on analogous bromide compounds provide valuable insight into its expected electrochemical behavior. The substitution of bromide with iodide, a more easily oxidizable halide, may lead to a narrower anodic window.

Table 3: Electrochemical Stability Windows of Related Imidazolium-Based Ionic Liquids

| Ionic Liquid | Electrochemical Window (V) |

| 1-vinyl-3-alkylimidazolium bromide | 1.6 - 2.5 |

| Ammonium-based IL ([N₁₄₄₄]Cl) | 2.8 |

| Butylsulfate-based ILs | ~4.7 |

This table presents the electrochemical stability windows for various related ionic liquids to provide context for the expected performance of this compound.

Advanced Material Science Applications of Poly 1 Vinyl 3 Ethylimidazolium Iodide

Polymer Electrolytes in Electrochemical Devices

Polymer electrolytes are a critical component in various electrochemical devices, offering a safer and more stable alternative to traditional liquid electrolytes. mdpi.com PVEII, as a poly(ionic liquid), has garnered considerable attention for its potential in these applications.

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a promising low-cost alternative to conventional silicon-based solar cells. nih.gov The electrolyte in a DSSC plays a crucial role in the regeneration of the sensitizing dye and the transport of charge between the photoanode and the counter electrode. nih.gov While liquid electrolytes have demonstrated high conversion efficiencies, they suffer from issues such as leakage and volatility, which can compromise the long-term stability of the device. nih.gov The use of quasi-solid or gel polymer electrolytes (GPEs) based on PVEII offers a viable solution to these problems. researchgate.netmdpi.com

Quasi-solid and gel polymer electrolytes are formed by incorporating a liquid electrolyte within a polymer matrix. nih.gov This approach combines the high ionic conductivity of a liquid with the cohesive properties of a solid, resulting in a stable, non-volatile electrolyte. mdpi.com In the context of PVEII, GPEs are typically formulated by dissolving the polymer in a liquid electrolyte solution containing an iodide/triiodide (I-/I3-) redox couple.

For instance, a gel electrolyte can be prepared by adding poly(1-vinyl-3-propyl-imidazolium) iodide to a conventional acetonitrile-based electrolyte. researchgate.net Another approach involves the use of plasticizers, such as succinonitrile, to create solvent-free, plastic-polymer composite electrolytes. researchgate.net These electrolytes exist as soft solids at room temperature and become a sticky gel at higher temperatures. researchgate.net

The composition of the PVEII-based electrolyte significantly influences the photovoltaic performance of a DSSC. researchgate.net Factors such as the concentration of the polymer, the type and concentration of the iodide salt, and the presence of additives all play a role in determining the cell's efficiency, short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF).

Research has shown that the photovoltaic performance of DSSCs is strongly dependent on the electrolyte. researchgate.netcapes.gov.br For example, increasing the concentration of potassium iodide (KI) in the electrolyte has been shown to improve the short-circuit current density and, consequently, the conversion efficiency of the DSSC. researchgate.net The choice of the cation in the iodide salt also has a significant impact. mdpi.com For example, a DSSC using a LiI electrolyte can achieve a higher Jsc, while a Pr4NI electrolyte can lead to a higher Voc. capes.gov.br

The table below summarizes the photovoltaic performance of DSSCs with different PVEII-based electrolyte compositions.

| Electrolyte Composition | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Efficiency (%) | Reference |

| Poly(1-vinyl-3-propyl-imidazolium) iodide gel electrolyte | - | - | - | 3.73 | researchgate.net |

| SCN–PMVII (40–60wt.% SCN) | - | - | - | >4.1 | researchgate.net |

| Poly(1-[(6-acryloyloxy) hexyl]-3-ethylimidazolium) iodide | - | - | - | 5.29 | researchgate.net |

Note: '-' indicates data not available in the provided sources.

Lithium-Ion Batteries

Lithium-ion batteries (LIBs) are the dominant power source for portable electronics and are increasingly being used in electric vehicles and grid-scale energy storage. nih.govrsc.org The electrolyte in a LIB is responsible for transporting lithium ions between the anode and the cathode during charging and discharging. mdpi.com Conventional liquid electrolytes, typically composed of a lithium salt dissolved in organic carbonates, pose safety concerns due to their flammability and potential for leakage. nih.gov Solid polymer electrolytes (SPEs) offer a promising solution to these safety issues. nih.govrsc.org

Solid polymer electrolytes (SPEs) are solvent-free electrolytes that offer improved safety, mechanical robustness, and design flexibility compared to their liquid counterparts. nih.gov PVEII and its derivatives are being explored for the development of SPEs for LIBs. These polymer electrolytes can be synthesized and then blended with other polymers, such as poly(vinylidene fluoride) (PVDF), to enhance their properties. nih.gov The goal is to create SPEs with high ionic conductivity, good thermal stability, and excellent compatibility with the electrodes. nih.govnih.gov

The use of PVEII-based electrolytes can significantly enhance the charge-discharge cycle performance of lithium-ion batteries. pvmars.com The stability of the electrolyte at the electrode-electrolyte interface is crucial for maintaining the battery's capacity over repeated cycling. scielo.org.bo By forming a stable solid electrolyte interphase (SEI), PVEII-based electrolytes can suppress side reactions and dendrite formation, leading to improved cycle life and coulombic efficiency. researchgate.net Research has shown that coating cathode materials with materials like BaTiO3 can also promote the insertion and extraction of Li ions, leading to a higher discharge capacity at high charge-discharge speeds. researchgate.net

The table below illustrates the impact of electrolyte composition on the charge-discharge performance of lithium-ion batteries.

| Electrolyte/Cell Configuration | Specific Discharge Capacity | Cycle Life | Coulombic Efficiency (%) | Reference |

| LiFePO4/1 M LiNTf2 in EVImNTf2/Li | 115 mAh g⁻¹ at 0.5 C | - | - | researchgate.net |

| Graphite/1 M LiNTf2 in EVImNTf2/Li | 307 mAh g⁻¹ after 40 cycles | - | 94 | researchgate.net |

| LFP | electrolyte | G cell | ca. 125 mAh g⁻¹ after 30 cycles | - |

Note: '-' indicates data not available in the provided sources. LFP stands for Lithium Iron Phosphate (B84403), and EVImNTf2 stands for 1-ethyl-3-vinylimidazolium bis(trifluoromethanesulphonyl)imide.

Supercapacitors and High Energy Density Systems

Polymeric ionic liquids are investigated for their potential role as solid-state or quasi-solid-state electrolytes in energy storage devices like supercapacitors. The goal is to enhance energy density, power density, and operational safety compared to traditional liquid electrolytes. For the specific compound Poly(1-Vinyl-3-ethylimidazolium Iodide), detailed performance data in supercapacitor applications, such as specific capacitance and energy density, are not extensively documented in publicly available research. However, related poly(vinylimidazolium)-based electrolyte films have been noted for their high electrochemical stability, with some systems demonstrating a stability window of approximately 6 V, a promising characteristic for high-voltage energy storage devices. researchgate.net

Fuel Cells

The application of Poly(this compound) in fuel cells is an area of theoretical interest, particularly concerning its use in electrolyte systems and anion exchange membranes.

An effective fuel cell electrolyte must exhibit high ionic conductivity to facilitate efficient charge transport. Research into poly(1-vinyl-3-alkylimidazolium) iodide polymers has demonstrated their potential as quasi-solid electrolytes, achieving ionic conductivities from 10⁻⁷ to 10⁻³ S/cm at room temperature, with the conductivity being highly dependent on the formulation. researchgate.net While these materials have been successfully tested in dye-sensitized solar cells, yielding conversion efficiencies up to 5.56%, their specific performance and impact on efficiency within a fuel cell system are not well-documented. researchgate.netresearchgate.net The development of a gel electrolyte based on poly(1-vinyl-3-ethylimidazolium) iodide highlights its capability to form stable quasi-solid-state systems, a crucial feature for creating safer and more durable electrochemical devices. researchgate.net

In alkaline fuel cells, the AEM is a critical component responsible for conducting hydroxide (B78521) ions (OH⁻) from the cathode to the anode. Polymers containing imidazolium (B1220033) cations are prime candidates for AEMs. Typically, a precursor polymer, such as Poly(this compound), would be synthesized and then subjected to an ion exchange process to replace the iodide (I⁻) anions with hydroxide ions. This step is essential as the iodide ion does not participate in the electrochemical reaction of an alkaline fuel cell. While the concept is sound, specific studies detailing the conversion of Poly(this compound) to its hydroxide form and its subsequent performance evaluation in an alkaline fuel cell are not prominently featured in the reviewed literature.

Functional Membranes

Poly(1-Vinyl-3-ethylimidazolium)-based polymers have shown significant promise in the development of advanced functional membranes for separation processes and other electrochemical applications.

Composite membranes incorporating poly(vinylimidazolium) derivatives are being developed for specialized separation tasks, such as gas separation. In one study, a closely related polymer, poly[3-ethyl-1-vinyl-imidazolium] diethyl phosphate (PEVI-DEP), was blended with Pebax® 1657 to create membranes for gas separation. The incorporation of the PIL was found to improve the permeability and selectivity for certain light gases. The best performance was observed in a membrane containing 40 wt. % of the PIL, which enhanced the diffusion properties for smaller gas molecules. mdpi.comnih.gov This resulted in an improvement of over 50% in permeability and selectivity for key gas pairs like H₂/CH₄ and H₂/CO₂. mdpi.com

Table 1: Gas Transport Properties of Pebax®/PEVI-DEP Composite Membranes

| Gas | Permeability (Barrer) in Neat Pebax® 1657 | Permeability (Barrer) in Pebax® with 40 wt. % PEVI-DEP | Ideal Selectivity (H₂/CH₄) | Ideal Selectivity (H₂/CO₂) |

| H₂ | 41.3 | 64.9 | 10.8 | 2.0 |

| He | 25.1 | 38.6 | - | - |

| O₂ | 10.3 | 12.0 | - | - |

| N₂ | 3.8 | 4.3 | - | - |

| CH₄ | 3.8 | 6.0 | - | - |

| CO₂ | 20.2 | 32.1 | - | - |

| Data sourced from a study on Poly[3-ethyl-1-vinyl-imidazolium] diethyl phosphate. mdpi.comnih.gov |

Interpolymer membranes, which combine the properties of multiple polymers, offer a versatile platform for creating advanced filtration systems. A notable example is the creation of porous interpolymer anion exchange membranes from poly(vinylidene fluoride) (PVDF) and poly(1-vinyl-3-methylimidazolium iodide), a close analogue to the ethyl variant. These ultrafiltration membranes demonstrate highly tunable properties. By varying the composition of the two polymers, both the hydraulic permeability and membrane conductance could be adjusted over four orders of magnitude. This allows for the precise tailoring of the membrane for specific filtration tasks, such as the rejection of different salts and organic molecules during ultrafiltration.

Gas Separation Membranes

Poly(ionic liquid)s (PILs), such as poly(this compound), are a promising class of materials for gas separation membrane applications. nih.gov These materials are created by polymerizing ionic liquid monomers, which combines the unique properties of ionic liquids, such as high CO2 affinity, with the processability and mechanical stability of polymers. mdpi.com The primary advantage of using PILs in membranes is to overcome the stability issues often encountered with supported ionic liquid membranes (SILMs), where the liquid can leach out under pressure. mdpi.commdpi.com

The general mechanism for gas separation in these PIL membranes is based on a solution-diffusion model, where the high solubility of CO2 in the imidazolium-based polymer facilitates its transport across the membrane. The choice of the anion also plays a crucial role in the separation performance. While the iodide anion's specific impact on gas permeability and selectivity is an area for further research, the broader class of imidazolium-based PILs remains a key area of investigation for creating more efficient gas separation technologies. nih.govmdpi.com

| Membrane Composition | Gas Pair | Permeability (Barrer) | Selectivity |

| Pebax® 1657 / 60 wt.% PEVI-DEP | CO2/N2 | Not specified | Higher than other PILs |

| Pebax® 1657 / 60 wt.% PEVI-DEP | CO2/CH4 | Not specified | Lower than pure Pebax® |

Conductive Polymers and Nanocomposites

Integration into Nanocomposite Materials for Enhanced Properties

Research on polymer electrolytes formulated from mixtures of poly(1-vinyl-3-alkylimidazolium) iodide polymers and the ionic liquid 1-methyl-3-propylimidazolium iodide has demonstrated ionic conductivities in the range of 10⁻³ to 10⁻⁷ S/cm at room temperature. researchgate.net The final conductivity is highly dependent on the content of the ionic liquid. researchgate.net The addition of nanoparticles or other fillers into this PIL matrix can further enhance these properties. For example, the dispersion of graphene oxide modified with an imidazolium ionic liquid within a polymer matrix has been shown to improve electrical conductivity by several orders of magnitude due to favorable interfacial interactions and the formation of conductive pathways. mdpi.com

The alkyl substituent on the imidazolium ring also influences the polymer's properties, such as solubility and thermal stability, which are critical factors for the processing and performance of the final nanocomposite material. researchgate.net For instance, a propyl substituent renders the polymer soluble in solvents like acetonitrile (B52724) and chloroform, facilitating its integration with other materials in solution-based processing methods. researchgate.net

| Polymer System | Ionic Conductivity (S/cm) at Room Temperature |

| Poly(1-vinyl-3-alkylimidazolium) iodide with 1-methyl-3-propylimidazolium iodide | 10⁻³ to 10⁻⁷ |

| PVDF/GO with [Aemim][Br]-modified GO | 8.9 × 10⁻³ |

| PF/Gra with [Bvimd][Br] | 9.2 × 10⁻⁴ |

Development of Flexible Conductive Materials for Wearable Electronics

The inherent conductivity and flexibility of poly(ionic liquid)s like poly(this compound) make them promising candidates for the development of flexible conductive materials for wearable electronics. nih.gov These devices require materials that can withstand mechanical stress, such as bending and stretching, while maintaining their electrical performance. nih.gov

Conductive hydrogels, for instance, are a key area of development for wearable strain sensors and bioelectronics. nih.gov While specific examples using poly(this compound) are emerging, the principles are well-established with similar materials. For example, a conductive hydrogel composed of a silk fibroin network with in-situ polymerized polypyrrole (PPy) exhibited high conductivity (26 S/m) and sensitive responses to conformational changes, making it suitable for monitoring human body movements. nih.gov

By functioning as a flexible electrolyte and binder, poly(this compound) can be incorporated into composite materials to create such flexible devices. The ionic conductivity of this PIL, which can be in the range of 10⁻³ S/cm, is a critical property for these applications. researchgate.net The development of nanocomposites, where the PIL is combined with other conductive materials like carbon nanotubes or graphene within a flexible polymer matrix, could lead to highly sensitive and durable wearable sensors. The challenge lies in optimizing the composition of these composites to achieve the desired balance of electrical conductivity, mechanical flexibility, and long-term stability for practical use in wearable technology.

Catalysis and Reaction Media

Role as a Catalyst in Organic Transformations (e.g., Multicomponent Reactions like Biginelli)

Imidazolium-based ionic liquids are recognized for their potential to act as catalysts in various organic transformations, including important multicomponent reactions like the Biginelli reaction. This reaction is a one-pot synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant therapeutic and pharmacological properties.

While specific studies detailing the use of 1-Vinyl-3-ethylimidazolium iodide as a direct catalyst for the Biginelli reaction are not prominent, the broader class of imidazolium (B1220033) salts has been successfully employed. These ionic liquids can function as recyclable, green catalysts. For instance, task-specific ionic liquids such as 1,3-bis(carboxymethyl)imidazolium chloride have been shown to act as effective Brønsted acid catalysts, enhancing the electrophilic character of the reactants and thereby increasing the reaction rate under neat (solvent-free) conditions. nih.gov In such cases, the acidic proton on the imidazolium ring or functional groups attached to it plays a crucial role in activating the aldehyde component of the reaction. nih.govmdpi.com

Furthermore, imidazolium-based ionic liquids can serve as a medium for other catalysts used in the Biginelli reaction. Research has demonstrated that using imidazolium-based ionic liquids like [BMIM]PF6 or [BMIM]BF4 as the reaction medium for iron-catalyzed Biginelli reactions can lead to high yields. researchgate.net The ionic liquid environment can enhance the activity of the primary catalyst and facilitate its recycling. researchgate.net Some chiral ionic liquids containing imidazolium scaffolds have also been developed as organocatalysts to achieve asymmetric synthesis of dihydropyrimidinones, yielding products with significant enantiomeric excess. researchgate.net The key advantage offered by these ionic liquid systems is often the combination of high product yields, mild reaction conditions, and the potential for catalyst reuse over multiple cycles without significant loss of activity. nih.gov

Table 1: Examples of Imidazolium-Based Catalysts in the Biginelli Reaction

| Catalyst/System | Role | Reactants | Conditions | Yield | Reusability | Reference |

| 1,3-bis(carboxymethyl)imidazolium chloride [BCMIM][Cl] | Brønsted Acid Catalyst | Arylaldehydes, 1,3-dicarbonyl compounds, urea/thiourea | 80 °C, neat, 5 mol% catalyst | Up to 96% | Up to 6 cycles | nih.gov |

| Ion-tagged Iron Catalyst in Imidazolium ILs (e.g., BMI·PF6) | Catalyst Medium | Aromatic aldehydes, urea/thiourea, 1,3-dicarbonyl compounds | Not specified | 42% to 99% | Up to 8 cycles | researchgate.net |

| (L)-Prolinamide containing imidazolium ILs | Asymmetric Organocatalyst | Benzaldehydes, urea, β-keto esters | THF, p-TSA additive | Moderate | Not specified | researchgate.net |

Poly(ionic liquid)s as Supports for Heterogeneous Catalysis (e.g., Nanoparticle Immobilization)

Polymeric ionic liquids (PILs), such as poly(this compound), offer a robust platform for heterogeneous catalysis. By combining the advantageous properties of ionic liquids with the mechanical stability of polymers, PILs serve as excellent supports for immobilizing catalytically active species, particularly metal nanoparticles. rsc.orgresearchgate.net This approach prevents the aggregation of nanoparticles, which is a common cause of catalyst deactivation, and facilitates easy separation and recycling of the catalyst from the reaction mixture. psu.edunanochemres.org

Polymers derived from vinylimidazolium salts have been effectively used to support palladium (Pd) nanoparticles. psu.edu For example, a copolymer of 1-aminoethyl-3-vinylimidazolium bromide grafted onto cross-linked polydivinylbenzene was used to immobilize Pd nanoparticles. psu.edu The resulting catalyst demonstrated high activity and stability in the Heck C-C coupling reaction under solvent-free conditions. psu.edu The imidazolium groups and other functional moieties on the polymer backbone are thought to bind strongly to the metal nanoparticles, stabilizing them and preventing leaching into the product. psu.edu Similarly, other polymer supports like poly(vinyl chloride) functionalized with pyridinium (B92312) groups have been used to immobilize palladium nanoparticles for Suzuki-Miyaura cross-coupling reactions. semanticscholar.org

The general strategy involves synthesizing the polymer support, followed by loading the metal precursor (e.g., H₂PdCl₄), and subsequent reduction to form the nanoparticles directly on the polymer matrix. psu.edu These supported nanocatalysts are often highly active and can be reused multiple times without a significant drop in performance, making them economically and environmentally attractive for industrial applications. psu.edunanochemres.org

Table 2: Poly(vinylimidazolium)-Supported Nanoparticle Catalysis

| Polymer Support | Nanoparticle | Catalyzed Reaction | Key Findings | Reference |

| Poly(1-aminoethyl-3-vinylimidazolium bromide)-grafted-polydivinylbenzene | Palladium (Pd) | Heck arylation | High activity and stability under solvent-free conditions; reusable. | psu.edu |

| Poly(4-vinylpyridine) | Copper Iodide (CuI) | Biginelli Reaction | High yields under solvent-free conditions; reusable for over 10 runs. | koreascience.or.kr |

| Poly(vinyl chloride)-supported Pyridinium | Palladium (Pd) | Suzuki-Miyaura cross-coupling | Air and moisture stable; reusable for at least six cycles with consistent activity. | semanticscholar.org |

Ionic Liquid as Reaction Medium for Polymerization Processes

Imidazolium-based ionic liquids are increasingly being investigated as alternative reaction media for polymerization processes. rsc.org Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of monomers and polymers make them green alternatives to volatile organic compounds (VOCs). rsc.org The unique solvent properties of ionic liquids, such as their high viscosity, can influence polymerization kinetics. For instance, in radical polymerization, the high viscosity of the ionic liquid medium can reduce the termination rate, leading to higher polymer yields and molecular weights. rsc.org

While this compound is itself a monomer used to create poly(ionic liquid)s, the broader class of imidazolium ionic liquids serves as a versatile medium for various polymerization reactions. researchgate.netresearchgate.netresearchgate.net For example, 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim][PF₆]) has been used as a solvent for the polymerization of methyl methacrylate (B99206) (MMA). rsc.org

The monomer 1-Vinyl-3-ethylimidazolium bromide (VEtImBr), a close analogue to the iodide variant, has been the subject of controlled radical polymerization studies, such as cobalt-mediated radical polymerization (CMRP). researchgate.net These polymerizations are typically conducted in conventional solvents like methanol (B129727) (MeOH) or dimethylformamide (DMF) to produce well-defined poly(ionic liquid)s and block copolymers. researchgate.net The choice of solvent in these cases significantly impacts the polymerization rate and control over the polymer architecture. researchgate.net Although direct studies using this compound specifically as a solvent for other polymerizations are limited in the reviewed literature, the established use of similar ionic liquids as polymerization media highlights a significant area of potential application.

Corrosion Inhibition Studies

Adsorption Mechanisms on Metal Surfaces (e.g., Mild Steel)

The primary mechanism by which vinylimidazolium compounds inhibit corrosion is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. electrochemsci.orgresearchgate.net This adsorption process is influenced by the chemical structure of the inhibitor and its interaction with the steel surface.

Studies on analogous compounds, such as 1-vinyl-3-hexylimidazolium iodide ([VHIM]I), reveal that the adsorption process follows the Langmuir adsorption isotherm model. electrochemsci.orgresearchgate.net This model suggests the formation of a monolayer of the inhibitor on the mild steel surface. The adsorption process involves the displacement of water molecules from the metal surface by the inhibitor molecules. electrochemsci.org This leads to a decrease in the local dielectric constant and an increase in the thickness of the electrical double layer at the metal-solution interface. electrochemsci.org

The adsorption is facilitated by the presence of heteroatoms (nitrogen in the imidazole (B134444) ring), π-electrons in the vinyl group and the aromatic ring, and the iodide anion. electrochemsci.orgresearchgate.net The process is often described as a combination of physisorption and chemisorption. Initially, the negatively charged iodide ions may adsorb onto the positively charged metal surface (in acidic solution). This creates a negatively charged surface that then facilitates the adsorption of the positively charged imidazolium (B1220033) cations through electrostatic interaction (physisorption). electrochemsci.org Furthermore, the presence of d-orbitals in iron allows for chemical bonding (chemisorption) with the lone pair electrons of the nitrogen atoms and the π-electrons of the imidazole ring and vinyl group. electrochemsci.org Molecular dynamic simulations of [VHIM]I indicate that the molecule adsorbs strongly on the metal surface in a parallel orientation to maximize surface coverage. electrochemsci.org

Quantum Chemical and Electrochemical Investigations of Inhibition Efficiency

Electrochemical and quantum chemical studies are pivotal in quantifying the effectiveness of these inhibitors and elucidating their interaction with the metal surface at an electronic level.

Electrochemical Investigations:

Electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are widely used to assess inhibition efficiency. For instance, studies on 1-vinyl-3-hexylimidazolium iodide ([VHIM]I) in 0.5M H₂SO₄ solution have demonstrated a significant increase in corrosion inhibition efficiency with increasing inhibitor concentration. electrochemsci.orgresearchgate.net

The inhibition efficiency (η%) can be calculated from the corrosion current densities obtained from PDP measurements or from charge transfer resistance values from EIS data. For [VHIM]I, the inhibition efficiency was found to exceed 96% at a concentration of 5mM. electrochemsci.orgresearchgate.net The presence of the inhibitor leads to a decrease in the corrosion current density and an increase in the charge transfer resistance, indicating a slowing down of the corrosion process. electrochemsci.org The Nyquist plots from EIS studies typically show an increase in the diameter of the semicircle with the addition of the inhibitor, which is characteristic of an adsorption-controlled inhibition process. electrochemsci.org

Table 1: Electrochemical Parameters for Mild Steel in 0.5M H₂SO₄ with and without 1-vinyl-3-hexylimidazolium iodide ([VHIM]I) at 298K (Data derived from studies on a closely related compound)

| Inhibitor Concentration (mM) | Corrosion Current Density (μA/cm²) | Charge Transfer Resistance (Ω·cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | 1250 | 25 | - |

| 0.1 | 280 | 110 | 77.6 |

| 0.5 | 125 | 245 | 90.0 |

| 1.0 | 80 | 380 | 93.6 |

| 2.0 | 55 | 550 | 95.6 |

| 5.0 | 48 | 630 | 96.2 |

Quantum Chemical Investigations:

Quantum chemical calculations, often based on Density Functional Theory (DFT), provide insights into the electronic properties of the inhibitor molecule that are responsible for its performance. These calculations help to correlate the molecular structure with inhibition efficiency. Key parameters calculated include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ).

A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. A lower ELUMO suggests a greater ability of the molecule to accept electrons from the metal surface. A smaller energy gap (ΔE) generally implies higher reactivity and thus better inhibition potential. Theoretical calculations for related vinylimidazolium compounds have shown that these molecules possess favorable electronic properties for effective corrosion inhibition. electrochemsci.org For example, molecular dynamic simulations have confirmed that 1-vinyl-3-hexylimidazolium iodide adsorbs strongly onto the metal surface. electrochemsci.org

Theoretical and Computational Investigations of 1 Vinyl 3 Ethylimidazolium Iodide Systems

Quantum Chemical Methods for Electronic Structure and Interactions

Quantum chemical methods are essential for investigating the fundamental interactions that govern the behavior of ionic liquids. These ab initio and related techniques model the electronic structure of molecules to predict geometries, interaction energies, and various spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the structure, electronic properties, and interaction mechanisms in ionic liquid systems. nih.govresearchgate.net It is particularly effective for studying the ion pairs of imidazolium-based ILs. DFT calculations on analogous systems, such as 1-alkyl-3-methylimidazolium halides, have been used to optimize the geometries of different conformers (spatial arrangements) of the cation-anion pair. nih.gov

For 1-vinyl-3-ethylimidazolium iodide, DFT studies would identify the most stable conformers by calculating their relative energies. Research on similar imidazolium (B1220033) halides indicates that the anion (iodide) preferentially positions itself in regions where it can form hydrogen bonds with the most acidic protons of the imidazolium ring. nih.gov In the 1-vinyl-3-ethylimidazolium cation, these are the protons on the C2, C4, and C5 carbons of the imidazole (B134444) ring. The presence of the vinyl group at the N1 position and the ethyl group at the N3 position would create several possible low-energy conformations, differing in the orientation of these side chains relative to the ring and the anion. Studies on 1-ethyl-3-methylimidazolium (B1214524) fluoride (B91410), for instance, confirmed that the anion forms hydrogen bonds with hydrogens on the imidazole ring. researchgate.net Theoretical investigations on vinyl iodide have also utilized DFT to examine molecular properties, highlighting the method's applicability to vinyl-containing structures. researchgate.net

| Conformer | Relative Energy (kJ/mol) | Key Interaction Distance (C2-H···I) (Å) | Interaction Type |

|---|---|---|---|

| Global Minimum | 0.00 | 2.85 | Hydrogen Bond |

| Conformer A | +5.2 | 3.10 | Hydrogen Bond |

| Conformer B | +8.9 | - | π-Anion Interaction |

Note: This table is illustrative, based on typical findings for 1-alkyl-3-methylimidazolium halide systems, to demonstrate the type of data generated by DFT calculations. Specific values for this compound are not available in the cited literature.

Møller–Plesset (MP) perturbation theory is a post-Hartree-Fock ab initio method used to more accurately account for electron correlation, which is crucial for describing non-covalent interactions like those found in ionic liquids. wikipedia.orgsmu.edu Second-order Møller–Plesset theory (MP2) is the most common level of this theory used, as it provides a significant improvement over Hartree-Fock and DFT for calculating interaction energies, particularly dispersion forces. q-chem.comnih.gov

While MP2 calculations are more computationally demanding than DFT, they are often used as a benchmark to validate DFT results. acs.orgarxiv.org For this compound, MP2 calculations would provide a more refined prediction of the ion pair binding energy and the potential energy surface. Studies comparing DFT and MP2 for other imidazolium ILs have shown that while DFT can accurately predict geometries, MP2 often provides more reliable interaction energies. acs.org However, some research has also noted that dispersion-corrected DFT functionals can yield binding energies that are in good agreement with MP2 results. arxiv.org The choice between these methods often involves a trade-off between desired accuracy and available computational resources. smu.eduq-chem.com

The physical and chemical properties of ionic liquids are dictated by the nature and strength of the interactions between the constituent cations and anions. Computational methods allow for a detailed analysis of these interactions. In imidazolium-based ILs, the primary interactions are electrostatic forces and hydrogen bonding between the anion and the acidic protons of the cation's ring. nih.govnih.gov

Computational tools such as Natural Bond Orbital (NBO) analysis and Atoms-in-Molecules (AIM) theory are used to quantify these interactions. researchgate.net NBO analysis can reveal charge transfer between the anion and the cation, providing a measure of the covalency of the hydrogen bonds. AIM analysis identifies bond critical points (BCPs) in the electron density, and the properties at these points (like electron density and its Laplacian) confirm the presence and characterize the strength of hydrogen bonds. researchgate.net Studies on similar systems show that the cation-anion interaction strength is a key factor influencing properties like viscosity and melting point. acs.org

| Interaction Site | Interaction Type | Calculated Interaction Energy Contribution (kJ/mol) |

|---|---|---|

| C2-H ··· I⁻ | Strong Hydrogen Bond | -45.0 |

| C4-H ··· I⁻ | Weak Hydrogen Bond | -15.5 |

| C5-H ··· I⁻ | Weak Hydrogen Bond | -13.8 |

| Ethyl-H ··· I⁻ | van der Waals / Weak H-Bond | -5.2 |

Note: This table presents representative interaction energies for different sites on an imidazolium cation interacting with an iodide anion, based on principles from computational studies of analogous systems. nih.govacs.org The values are illustrative and not specific to this compound.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical methods are excellent for analyzing static properties of small ion clusters, Molecular Dynamics (MD) simulations are used to study the bulk behavior and dynamic properties of liquids over time. MD simulations model the system as a large collection of atoms and molecules interacting through a classical force field, which is often parameterized using data from quantum chemical calculations. documentsdelivered.com

For this compound, MD simulations could predict crucial bulk properties such as density, viscosity, and ionic conductivity. acs.orgnih.gov Simulations of similar imidazolium iodides have provided insight into the structural organization of the liquid, including the formation of local structures and charge ordering. documentsdelivered.com MD studies on 1,3-dimethyl imidazolium nitrate, for example, have been used to calculate properties like liquid densities and self-diffusion coefficients. nih.gov Such simulations would reveal how the vinyl and ethyl groups on the cation influence the packing and transport properties of the ions within the liquid. For instance, the planarity of the vinyl group might lead to specific stacking arrangements or altered rotational dynamics compared to a simple alkyl chain.

Computational Approaches for Predicting Material Performance

A primary goal of computational studies on ionic liquids is to predict their performance in specific applications, thereby guiding the design of new materials. Quantum chemistry and MD simulations are key to establishing structure-property relationships. researchgate.net

For this compound, these computational approaches can predict its suitability as a component in materials like polymer electrolytes for dye-sensitized solar cells (DSSCs) or batteries. For instance, DFT and Time-Dependent DFT (TD-DFT) can be used to calculate the HOMO-LUMO gap, which is related to the electrochemical stability window of the electrolyte. MD simulations can predict the ionic conductivity, a critical performance metric for any electrolyte. documentsdelivered.com

Furthermore, since the vinyl group allows this IL to be polymerized, computational methods can be used to study poly(this compound). Quantum chemical calculations on the monomer and dimer can provide insight into the polymerization process itself. MD simulations of the resulting polymer electrolyte, often mixed with other components, can predict ion transport mechanisms and mechanical properties, helping to optimize the final device performance. researchgate.netmdpi.com

Emerging Trends and Future Research Perspectives

Design of Novel Poly(ionic liquid) Architectures with Tailored Functionalities

The polymerization of 1-Vinyl-3-ethylimidazolium iodide yields poly(this compound), a poly(ionic liquid) that serves as a platform for creating complex macromolecular structures. A primary focus of current research is to move beyond simple homopolymers and design sophisticated architectures with precisely controlled properties.